1-{4-[4-(Chloroacetyl)piperazin-1-yl]-3-fluorophenyl}ethanone
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Overview
Description
Mechanism of Action
Target of Action
Similar compounds have been known to target dna gyrase, a type ii topoisomerase, which is essential for bacterial dna replication .
Mode of Action
The mode of action of 1-{4-[4-(Chloroacetyl)piperazin-1-yl]-3-fluorophenyl}ethanone involves interaction with its target, potentially DNA gyrase, resulting in inhibition of the target’s function . This interaction disrupts the supercoiling and uncoiling of bacterial DNA, which is crucial for DNA replication and transcription .
Biochemical Pathways
Based on the potential target, it can be inferred that the compound affects the dna replication pathway in bacteria, leading to inhibition of bacterial growth .
Result of Action
Based on the potential target, it can be inferred that the compound inhibits bacterial growth by disrupting dna replication .
Preparation Methods
The synthesis of 1-{4-[4-(Chloroacetyl)piperazin-1-yl]-3-fluorophenyl}ethanone typically involves the reaction of 4-(3-fluorophenyl)piperazine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like tetrahydrofuran (THF). The reaction conditions are carefully controlled to ensure the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
1-{4-[4-(Chloroacetyl)piperazin-1-yl]-3-fluorophenyl}ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions, leading to changes in its oxidation state and the formation of new products.
Hydrolysis: The chloroacetyl group can be hydrolyzed to form the corresponding carboxylic acid derivative.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-{4-[4-(Chloroacetyl)piperazin-1-yl]-3-fluorophenyl}ethanone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1-{4-[4-(Chloroacetyl)piperazin-1-yl]-3-fluorophenyl}ethanone can be compared with other similar compounds, such as:
7-(4-(2-Chloroacetyl)piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: This compound shares the chloroacetyl and piperazine moieties but has a different core structure, leading to distinct biological activities.
2-(4-(2-Chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide: This compound also contains the chloroacetyl and piperazine groups but is part of a different chemical class, with unique applications and properties.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
1-[4-(4-acetyl-2-fluorophenyl)piperazin-1-yl]-2-chloroethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClFN2O2/c1-10(19)11-2-3-13(12(16)8-11)17-4-6-18(7-5-17)14(20)9-15/h2-3,8H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICADSZGSHLWDTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)CCl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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